molecular formula C23H31ClO4 B141285 Chlormadinol acetate CAS No. 3114-44-1

Chlormadinol acetate

Cat. No. B141285
CAS RN: 3114-44-1
M. Wt: 406.9 g/mol
InChI Key: QQEHDZXXCDSAFE-JBSAMAPISA-N
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Description

Chlormadinone acetate (CMA) is a synthetic derivative of progesterone, specifically 17alpha-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione. It was first synthesized in 1961 and has been used in hormone replacement therapy (HRT) and as a component of oral contraceptives in combination with ethinyl estradiol (EE) since 1999 . CMA exhibits strong progestogenic effects, which are about one-third higher than that of progesterone, and its activity can be influenced by the presence of estrogens . Unlike progesterone, CMA has anti-estrogenic properties, slight glucocorticoid effects, pronounced anti-androgenic effects, and lacks anti-mineralocorticoid effects .

Synthesis Analysis

Molecular Structure Analysis

CMA's molecular structure includes a chlorine atom and an acetoxy group, which differentiate it from progesterone and contribute to its unique pharmacological properties. The presence of these functional groups is responsible for its strong progestogenic and anti-androgenic effects .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving CMA. However, its anti-androgenic effect is presumed to result from its competitive binding to androgen receptors, inhibiting the effects of endogenous testosterone and dihydrotestosterone, as well as the competitive inhibition of 5alpha-reductase .

Physical and Chemical Properties Analysis

CMA is an orally effective progestogen, indicating its stability and bioavailability when administered via the oral route. Its solubility appears to be limited, as indicated by the inability to achieve high concentrations in certain experimental conditions, which may affect its pharmacological actions .

Relevant Case Studies

Several clinical studies have demonstrated the tolerability and efficacy of CMA in contraception and HRT. For instance, a clinical trial reported the use of low-dose continuous CMA as an oral contraceptive, although it was associated with irregular bleeding and a higher pregnancy rate compared to other methods . Another study highlighted the genotoxic potential of CMA at higher doses, suggesting a genotoxic and cytotoxic effect in mouse bone marrow cells . In terms of its anti-androgenic effects, CMA has been used to treat benign prostatic hyperplasia, with studies showing its ability to induce prostatic atrophy and increase apoptosis in treated canines . Additionally, CMA has been evaluated for its effects on reproductive and transcriptional parameters in zebrafish, showing a reduction in fecundity and alterations in gene expression related to steroidogenesis and the hypothalamic-pituitary-gonadal axis .

Scientific Research Applications

Hormonal Contraception Research

Chlormadinone acetate has been investigated for its contraceptive effectiveness. Studies have shown that low doses of chlormadinone acetate can provide contraceptive protection, with some research indicating its effectiveness in both cyclic and continuous patterns of administration. For instance, a study found that continuous administration of 0.5 mg of chlormadinone acetate resulted in a pregnancy rate of 2.6 per 100 women-years, with irregular bleeding being the main side effect (Heinen, Rindt, Yeboa, & Umla, 1971).

Effect on Respiration and Blood Gas Levels

Research has also focused on the effects of chlormadinone acetate on respiration and blood gas levels. A study conducted on healthy men showed that ventilatory stimulation with small doses of chlormadinone acetate caused a significant reduction in arterial CO2 tension (Mikami, Tatsumi, Kimura, Honda, & Kuriyama, 1989).

Use in Prostatic Cancer Treatment

The application of chlormadinone acetate in the treatment of early-stage prostatic cancer has been explored. A clinical trial demonstrated satisfactory antitumor effects of chlormadinone acetate in patients with stage A and B prostatic cancer (Nishimura & Shida, 1981).

Antiandrogenic Properties

Chlormadinone acetate is known for its strong anti-androgenic effects. It has been used in treatments where antiandrogenic properties are desired, such as in certain cases of benign prostatic hyperplasia. A study compared the effects of chlormadinone acetate with finasteride, another androgen suppressive agent, on prostatic histology and apoptosis, finding that chlormadinone acetate induced higher levels of apoptosis (Shibata, Fukabori, Ito, Suzuki, & Yamanaka, 2001).

Genotoxic Potential Study

A study on the genotoxic potential of chlormadinone acetate revealed its non-genotoxic effects at lower doses, but higher doses showed significant increases in sister chromatid exchanges and chromosomal aberrations in mouse bone marrow cells (Siddique & Afzal, 2004).

Safety And Hazards

Chlormadinone acetate is suspected of causing cancer and may damage fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .

properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15-,16+,17-,18-,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEHDZXXCDSAFE-JBSAMAPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953232
Record name 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlormadinol acetate

CAS RN

3114-44-1
Record name 3β-Hydroxychlormadinone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3114-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlormadinol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003114441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-3-hydroxy-20-oxopregna-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JÜR Weiland, K Schwabe, D Hübler… - Journal of Enzyme …, 1987 - Taylor & Francis
Compared to the progesterone derivative chlormadinol acetate 1, the arabinofuranoside 2, rhamnoside 3 and glucoside 4 of 1 are less potent in the Na/K-ATPase assay, but evoke, …
Number of citations: 19 www.tandfonline.com
K Schwabe - Die Pharmazie, 1990 - europepmc.org
The synthesis of chlormadinol acetate-3 beta-O-alpha-L-arabinofuranoside (3; 17 alpha-… Glycosidation of chlormadinol acetate (1) was accomplished with excess 2, 3, 5-tri-O-benzyl-…
Number of citations: 3 europepmc.org
KRH Repke, JÜR Weiland… - Journal of enzyme …, 1991 - Taylor & Francis
… hormonal property of chlormadinol acetate by glycosidation" … cleft of Na/KATPase, chlormadinol acetate (10) appears to adapt … that the rhamnosides of chlormadinol acetate 10 and of 3B-…
Number of citations: 23 www.tandfonline.com
HD Höltje, S Anzali - Die Pharmazie, 1992 - europepmc.org
… Using molecular modelling methods, several digitalis-unlike compounds such as chlormadinol acetate and cassaine, which bind to the digitalis receptor and inhibit the Na+/K(+)-…
Number of citations: 25 europepmc.org
W Schönfeld, J Weiland, C Lindig, M Masnyk… - Naunyn-Schmiedeberg's …, 1985 - Springer
… On the other hand, chlormadinol acetate with a planar molecule shape due to the conjugated double bonds in rings A and B and the trans-junction of rings C and D experienced a …
Number of citations: 124 link.springer.com
R Schön, J Weiland, R Megges, KRH Repke - The Sodium Pump …, 1994 - Springer
Abstract Characterization by protein-analytical methods of the cardiac glycoside binding matrix in the α-subunit of sensitive Na + /K + -ATPase as to the identification of amino acid …
Number of citations: 3 link.springer.com
A Weizel, MP Schlüsener, G Dierkes, A Wick… - Water Research, 2021 - Elsevier
… between 84% (TP388_21.6) and 115% (drospirenone), while the LOQs ranged from 0.3 ng/L (dienogest) to 5.6 ng/L (chlormadinol acetate). … Chlormadinol Acetate 5.6 0 <5.6 <5.6 <5.6 …
Number of citations: 14 www.sciencedirect.com
H Bernstein - Royal Society of Health Journal, 1968 - journals.sagepub.com
… chlormadinol acetate were administered to 163 patients over a total of 366 cycles. Four pregnancies occurred, two of these in women who omitted treatment for several days. The .3 mg. …
Number of citations: 3 journals.sagepub.com
J Weiland, R Megges, B Undeutsch, R Schön… - Steroids, 1998 - Elsevier
… Moreover, in anaesthetized cats, the circulation effects of the 3β-O-rhamnoside or the 3β-O-arabinofuranoside of chlormadinol acetate were more favorable than those of digitoxin.30 …
Number of citations: 1 www.sciencedirect.com
KRH Repke, R Megges - Expert Opinion on Therapeutic Patents, 1997 - Taylor & Francis
… In the same vein, chlormadinol acetate loses its negative inotropic action caused by inhibition of mitochondrial respiration by glycosidation [80,81]. Moreover, in anaesthetised cats, the …
Number of citations: 5 www.tandfonline.com

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